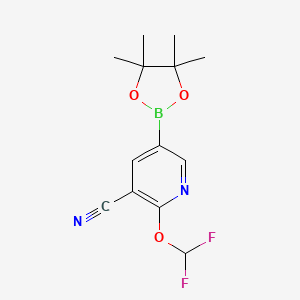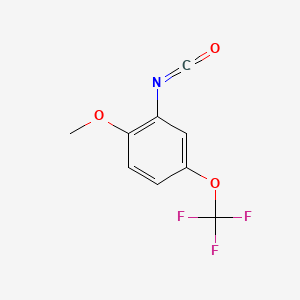
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-methoxy-4-(trifluoromethoxy)aniline.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and stringent safety protocols is essential due to the toxic nature of phosgene.
化学反应分析
Types of Reactions
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
科学研究应用
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
作用机制
The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-NCO) with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form stable adducts, such as ureas, carbamates, and thiocarbamates.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to the formation of various substituted benzene derivatives.
相似化合物的比较
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
1-Isocyanato-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Isocyanato-1-methoxy-2-(trifluoromethoxy)benzene: Positional isomer with the isocyanate and trifluoromethoxy groups in different positions on the benzene ring.
Uniqueness
The presence of both the isocyanate and trifluoromethoxy groups in this compound imparts unique reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
属性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC 名称 |
2-isocyanato-1-methoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO3/c1-15-8-3-2-6(16-9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 |
InChI 键 |
UELSRQXMNHFYDW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


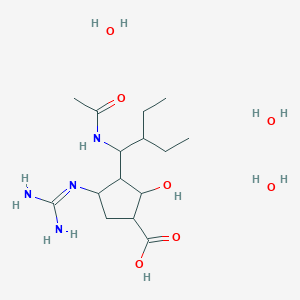
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)
![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
![1-Benzyl-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B12511386.png)
![1-(3-Bromophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12511394.png)
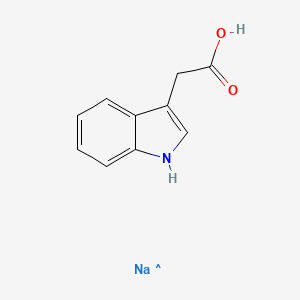
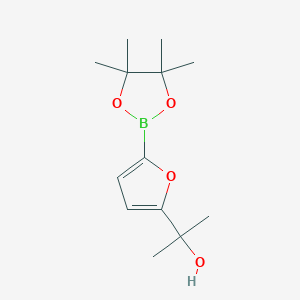
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
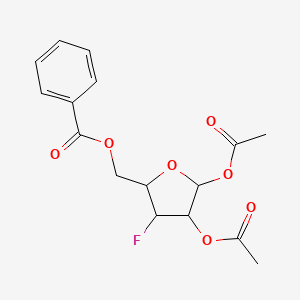

![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)
